molecular formula C7H9FN2 B057542 (2-Fluorobenzyl)hydrazine CAS No. 51859-98-4

(2-Fluorobenzyl)hydrazine

Cat. No. B057542
CAS RN: 51859-98-4
M. Wt: 140.16 g/mol
InChI Key: OOMBRKGIWITBLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indazoles from o-fluorobenzaldehydes and their O-methyloximes with hydrazine showcases a practical approach involving (2-Fluorobenzyl)hydrazine derivatives (Lukin et al., 2006). This method is efficient in avoiding competitive side reactions, such as the Wolf-Kishner reduction, that are common in direct indazole syntheses from aldehydes.

Molecular Structure Analysis

Structural characterization of N,N'-di(2-hydroxybenzylidene)hydrazine through X-ray crystallography has been conducted, revealing the planar nature of the molecule and the presence of intramolecular hydrogen bonding (Saeed et al., 2017). Such detailed molecular structure analysis helps in understanding the reactivity and interaction patterns of hydrazine derivatives.

Chemical Reactions and Properties

(2-Fluorobenzyl)hydrazine and its derivatives participate in various chemical reactions, including condensations and cyclizations, which are crucial for the synthesis of indazoles and other nitrogen-containing heterocycles (Esmaeili-Marandi et al., 2014). These reactions are significant for the development of compounds with potential applications in materials science and pharmaceuticals.

Physical Properties Analysis

The physical properties of (2-Fluorobenzyl)hydrazine derivatives, such as melting points, boiling points, and solubility, are influenced by the molecular structure and substituents present on the benzyl and hydrazine moieties. These properties are essential for determining the compound's suitability for specific applications, including its role as an intermediate in organic synthesis.

Chemical Properties Analysis

The chemical reactivity of (2-Fluorobenzyl)hydrazine derivatives towards electrophiles and nucleophiles, their potential for participating in hydrogen bonding, and their behavior under various pH conditions are critical for their application in synthesis and material design. Studies have focused on understanding these properties to optimize reaction conditions and develop new synthetic methodologies (Esmaeili-Marandi et al., 2014).

Scientific Research Applications

  • Fluorescent Probing and Environmental Monitoring :

    • A next-generation fluorescent probe using ortho-methoxy-methyl-ether incorporated electron donor-acceptor type naphthaldehyde shows high selectivity and sensitivity in sensing hydrazine. It overcomes drawbacks of current fluorescent probes and demonstrates practical applications such as real-time spray-based sensing, soil analysis, and two-photon tissue imaging (Jung et al., 2019).
  • Chemical Sensing of Metal Ions :

    • A hydrazine-derived Bis(2-hydroxybenzylidene)-[1,1'-biphenyl]-2,2'-dicarbohydrazide has been shown to sense metal ions like Al3+ and Zn2+ using UV-visible spectroscopy and color change (Hoque et al., 2022).
  • Biological Applications and Water Sample Analysis :

    • A ratiometric fluorescent probe utilizing dicyanoisophorone and 4-bromobutyryl moiety can detect hydrazine in biological and water samples. It exhibits low cytotoxicity, high cell permeability, and suitability for fluorescence imaging in HeLa cells and zebrafish (Zhu et al., 2019).
  • Cytostatic Activity in Cancer Research :

    • Certain substituted hydrazine carbothioamide compounds have been synthesized and evaluated for cytostatic activity against human T-lymphocytes and murine leukemia cells, with some showing potency comparable to known cancer treatments (Karki et al., 2011).
  • Monitoring Reactions in Pharmaceutical Formulations :

    • A kinetic potentiometric method using 1-fluoro-2,4-dinitrobenzene has been developed for determining hydrazines and related compounds in pharmaceutical formulations, offering precision and compatibility with colored and cloudy solutions (Athanasiou-Malaki & Koupparis, 1989).
  • Live Cell Imaging :

    • A turn-on fluorescent probe developed for hydrazine demonstrates high sensitivity and selectivity, suitable for imaging in living cells (Chen et al., 2017).
  • HIV Integrase Inhibitor Study :

    • The structure of a novel HIV integrase inhibitor containing a hydrazine group has been resolved using X-ray crystallography, providing insights into its potential pharmaceutical applications (Bacsa et al., 2013).
  • Synthesis of Indazoles :

    • A new synthesis method using o-fluorobenzaldehydes and their O-methyloximes with hydrazine has been developed for practical synthesis of indazoles, important in pharmaceutical research (Lukin et al., 2006).
  • Detection of Hydrazine in Gas and Solution Phases :

    • A probe based on the Gabriel reaction mechanism detects hydrazine with high selectivity and is applicable for bioimaging in living cells (Maji et al., 2016).
  • Neurological Research :

    • A study on N-(DL-seryl)-N′-(2,3,4-trihydroxybenzyl)-hydrazine (HCl) as an inhibitor of decarboxylase of aromatic amino acids, indicating its potential use in neurological research (Bartholini et al., 1967).

Safety And Hazards

“(2-Fluorobenzyl)hydrazine” is considered hazardous . It has the signal word “Danger” and the hazard statements H301, H315, H319 . The precautionary statements include P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, P301+P310+P330, P405 .

properties

IUPAC Name

(2-fluorophenyl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c8-7-4-2-1-3-6(7)5-10-9/h1-4,10H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMBRKGIWITBLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluorobenzyl)hydrazine

CAS RN

51859-98-4
Record name [(2-Fluorophenyl)methyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51859-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-fluorobenzyl)hydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.242.852
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
JL Kelley, RG Davis, EW McLean… - Journal of medicinal …, 1995 - ACS Publications
Analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9#-purine (1) containing isosteric replacements of the imidazole ring atoms were synthesized and tested for anticonvulsant activity. …
Number of citations: 45 pubs.acs.org
J Ou, X Zhu, L Wang, C Xu, F Liu, L Ren… - Journal of agricultural …, 2012 - ACS Publications
… The other benzyl hydrazines 5b–5g (5b, 2-fluorobenzyl hydrazine; 5c, 4-fluorobenzyl hydrazine; 5d, 2-chloro-5-(hydrazinylmethyl)pyridine; 5e, 3-(trifluoromethyl)benzyl hydrazine; 5f, 2,4…
Number of citations: 30 pubs.acs.org
Y Zhou, J Wang, Z Gu, S Wang, W Zhu… - Chemical …, 2016 - ACS Publications
… The synthetic procedure for riociguat started from 2-fluorobenzyl hydrazine (340) and the sodium salt of ethyl cyanopyruvate (341) to yield the aminopyrazole intermediate 342, which …
Number of citations: 205 pubs.acs.org
K Rana, J Reid, RR Choksi, T Lewis… - Drugs of the …, 2019 - eastcoastresearch.net
Disruption in the nitric oxide–soluble guanylate cyclase–cyclic guanosine monophosphate (NO–sGC–cGMP) pathway due to endothelial damage may play a role in the pathogenesis of …
Number of citations: 3 eastcoastresearch.net
J Gras - Drugs of the Future, 2018 - access.portico.org
Heart failure (HF) is a clinical syndrome associated with high morbidity and mortality, in which the heart is unable to deliver the cardiac output that is required to meet the body’s demand…
Number of citations: 2 access.portico.org
J Xia, N Hui, L Tian, C Liang, J Zhang, J Liu… - Biomedicine & …, 2022 - Elsevier
In recent years, with improvements in treatments for heart failure (HF), the survival period of patients has been extended. However, the emergence of some patients with repeated …
Number of citations: 14 www.sciencedirect.com
C Mulligan - Drugs of the Future, 2009 - access.portico.org
… Treatment of 2-fluorobenzyl bromide (I) with hydrazine hydrate in refluxing EtOH gives 2-fluorobenzyl hydrazine (II) (1), which by cyclocondensation with the sodium salt of ethyl …
Number of citations: 2 access.portico.org
D Perdicchia - Tetrahedron, 2023 - Elsevier
An efficient synthetic method of ionic hydrogenation of azine to the corresponding 1,2-dialkylhydrazines was accomplished. Reaction time was fast and isolation and purification of the 1,…
Number of citations: 3 www.sciencedirect.com
SGC Stimulator - Drugs of the Future, 2009
Number of citations: 0
D Nagavalli, P Nanthagopal
Number of citations: 0

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